![molecular formula C17H16FNO3 B5831444 2-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)phenyl acetate](/img/structure/B5831444.png)
2-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)phenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)phenyl acetate, also known as Compound A, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research.
科学研究应用
2-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)phenyl acetate A has been studied for its potential use in various fields of research, including cancer treatment, neurological disorders, and inflammation. In cancer research, 2-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)phenyl acetate A has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In neurological research, 2-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)phenyl acetate A has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer’s disease. In inflammation research, 2-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)phenyl acetate A has been shown to reduce inflammation and oxidative stress in animal models of inflammatory bowel disease.
作用机制
2-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)phenyl acetate A is believed to exert its effects through multiple mechanisms of action. In cancer cells, it has been shown to inhibit the activity of various enzymes involved in cell proliferation and survival, such as AKT and mTOR. In neurological cells, it has been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are involved in promoting neuronal survival and function. In inflammatory cells, it has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress.
Biochemical and Physiological Effects:
2-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)phenyl acetate A has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, as well as inhibit cell migration and invasion. In neurological cells, it has been shown to increase neurite outgrowth and synapse formation, as well as improve cognitive function in animal models of Alzheimer’s disease. In inflammatory cells, it has been shown to reduce the production of pro-inflammatory cytokines and reactive oxygen species, as well as improve gut barrier function in animal models of inflammatory bowel disease.
实验室实验的优点和局限性
One advantage of using 2-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)phenyl acetate A in lab experiments is its high potency and selectivity for its target enzymes and receptors. This allows for precise modulation of specific pathways and avoids off-target effects. However, one limitation of using 2-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)phenyl acetate A is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 2-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)phenyl acetate A. One direction is to further investigate its potential as a cancer therapeutic, particularly in combination with other drugs or radiation therapy. Another direction is to explore its potential as a treatment for neurological disorders such as Alzheimer’s disease and Parkinson’s disease. Additionally, further research is needed to elucidate its mechanism of action in different cell types and to optimize its pharmacological properties for in vivo use.
合成方法
2-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)phenyl acetate A can be synthesized using a multi-step process, starting with the reaction of 4-fluorophenylacetic acid with thionyl chloride to form 4-fluorophenylacetyl chloride. This intermediate is then reacted with 2-(aminomethyl)phenol to form the amide intermediate, which is then reacted with acetic anhydride to yield 2-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)phenyl acetate A.
属性
IUPAC Name |
[2-[2-(4-fluorophenyl)ethylcarbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3/c1-12(20)22-16-5-3-2-4-15(16)17(21)19-11-10-13-6-8-14(18)9-7-13/h2-9H,10-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIVSHOQHWKWAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NCCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N'-{[(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5831364.png)

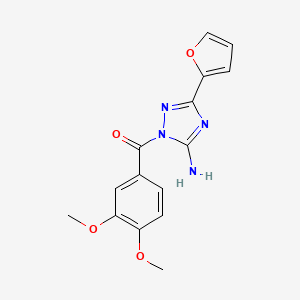
![3-[3-(1H-imidazol-1-yl)propyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5831396.png)
![({4-methyl-5-[4-(propionylamino)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B5831400.png)

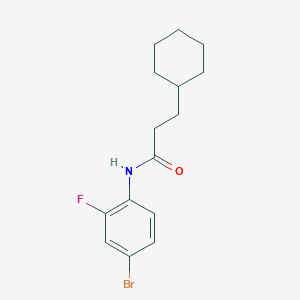

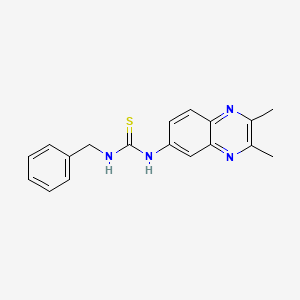
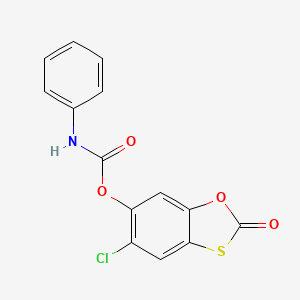

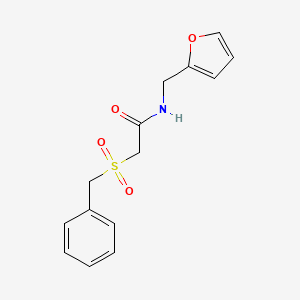

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-ethoxybenzamide](/img/structure/B5831484.png)